molecular formula C15H18N2O3S B2864301 Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 108717-45-9

Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2864301
CAS No.: 108717-45-9
M. Wt: 306.38
InChI Key: NKZKUVRIDUIGDC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, an ethoxyphenyl group, and an ethyl ester functional group.

Preparation Methods

The synthesis of Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-ethoxyaniline with ethyl 2-bromo-4-methylthiazole-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring and the ethoxyphenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

Biological Activity

Introduction

Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its unique structural properties that confer various biological activities. This article explores its biological activity, focusing on its medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C14H16N2O2S
  • Molecular Weight : 288.35 g/mol

The thiazole ring in this compound is crucial for its biological activity, providing a platform for various substitutions that enhance its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound possesses anti-inflammatory properties. It may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes. This inhibition can lead to reduced inflammation in various models of inflammatory diseases.

Antitumor Activity

This compound has also been investigated for its potential antitumor effects. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The compound displays selective cytotoxicity towards various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Table 1: Summary of Biological Activities

Activity Mechanism Target Cells/Organisms
AntimicrobialDisruption of cell membranesBacteria, Fungi
Anti-inflammatoryInhibition of COX and LOXInflammatory cells
AntitumorInduction of apoptosis; modulation of cell cycleCancer cell lines (e.g., HeLa)

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and tumor progression.
  • Cell Signaling Modulation : It can affect signaling pathways related to cell growth and apoptosis, particularly in cancer cells.
  • Membrane Interaction : Its hydrophobic properties allow it to integrate into microbial membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing anti-inflammatory effects, the compound was administered to animal models with induced inflammation. Results showed a significant reduction in edema and inflammatory markers compared to control groups, supporting its use as an anti-inflammatory therapeutic .

Study 3: Antitumor Potential

Research conducted on human cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways. The study highlighted the compound's ability to activate caspases and downregulate anti-apoptotic proteins .

Properties

IUPAC Name

ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-19-12-8-6-11(7-9-12)17-15-16-10(3)13(21-15)14(18)20-5-2/h6-9H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZKUVRIDUIGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331596
Record name ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805254
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108717-45-9
Record name ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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